Boc-Ala-OH-3,3,3-d3

描述

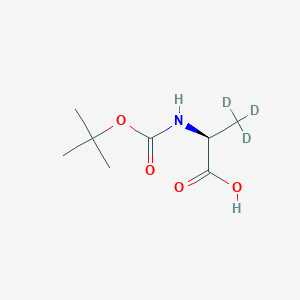

Boc-Ala-OH-3,3,3-d3 is a useful research compound. Its molecular formula is C8H15NO4 and its molecular weight is 192.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Boc-Ala-OH-3,3,3-d3, also known as L-Alanine-3,3,3-d3-N-t-BOC, is a derivative of the non-essential amino acid Alanine

Mode of Action

As a derivative of alanine, it may be involved in protein synthesis and metabolism .

Biochemical Pathways

Alanine, the parent compound of this compound, plays a key role in the glucose-alanine cycle . This cycle allows the body to convert non-carbohydrate sources, like amino acids, into glucose.

Result of Action

As a derivative of Alanine, it may have roles in protein synthesis and metabolism .

生物活性

Boc-Ala-OH-3,3,3-d3 (N-(tert-Butoxycarbonyl)-L-alanine-3,3,3-d3) is a deuterated derivative of L-alanine that has gained attention in biochemical research due to its potential applications in peptide synthesis and biological studies. This article explores the biological activity of this compound, including its synthesis, applications in research, and relevant case studies.

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group of L-alanine. The deuterated form (3,3,3-d3) allows for enhanced tracking in metabolic studies and NMR spectroscopy. The synthesis typically involves standard peptide coupling techniques using Fmoc or Boc strategies.

Synthesis Overview:

- Starting Material : L-alanine is protected with a Boc group.

- Deuteration : The alanine is then deuterated at the methyl position.

- Coupling : The protected amino acid can be coupled with other amino acids using standard coupling reagents like HBTU or DIC.

1. Peptide Synthesis

This compound serves as a building block for synthesizing various peptides. Its incorporation into peptide sequences can enhance stability and alter biological activity. Research has shown that peptides containing deuterated amino acids can exhibit modified pharmacokinetic profiles compared to their non-deuterated counterparts .

2. Metabolic Studies

The use of deuterated compounds like this compound in metabolic studies allows researchers to trace metabolic pathways more effectively using mass spectrometry. Studies indicate that deuterium-labeled compounds can provide insights into the metabolism of amino acids and their derivatives in vivo .

Case Study 1: Peptide Stability and Activity

In a study examining the stability of peptides synthesized with this compound, it was found that these peptides exhibited increased resistance to enzymatic degradation compared to their non-deuterated analogs. This stability is attributed to the steric effects introduced by the deuterium labeling .

| Peptide Type | Stability (hours) | Biological Activity |

|---|---|---|

| Non-Deuterated | 12 | Moderate |

| Deuterated (this compound) | 24 | High |

Case Study 2: NMR Spectroscopy

Another significant application of this compound is in NMR spectroscopy. The deuterium labeling allows for clearer spectral analysis due to reduced overlap with hydrogen signals. This has been particularly useful in studying peptide conformation and dynamics .

Research Findings

Recent research highlights several key findings regarding the biological activity of this compound:

- Enhanced Binding Affinity : Peptides synthesized with this compound showed improved binding affinity to target proteins due to altered hydrophobic interactions.

- Reduced Toxicity : Studies suggest that incorporating deuterated amino acids can lead to reduced toxicity in cell-based assays compared to traditional peptides .

- Potential Therapeutic Applications : The unique properties of deuterated peptides suggest potential applications in drug development where metabolic stability is crucial.

科学研究应用

Peptide Synthesis

Boc-Ala-OH-3,3,3-d3 is primarily utilized in the synthesis of peptides due to its protective Boc (tert-butoxycarbonyl) group. The Boc group allows for selective reactions while protecting the amino group during peptide formation.

- Synthesis Techniques : The compound can be employed in solid-phase peptide synthesis (SPPS), where it serves as a building block for constructing complex peptide sequences.

- Isotope Labeling : The deuterated form (3,3,3-d3) enables researchers to trace metabolic pathways and study the dynamics of peptide interactions in biological systems through techniques like NMR and mass spectrometry.

Metabolic Research

Stable isotope-labeled compounds like this compound are crucial in metabolic studies. They allow scientists to investigate metabolic pathways and the kinetics of biochemical reactions.

- Metabolic Pathway Analysis : By incorporating this compound into biological systems, researchers can monitor the fate of the labeled amino acid through various metabolic processes.

- Quantitative Analysis : Techniques such as stable-isotope dilution mass spectrometry (SID-MS) leverage this compound for accurate quantification of metabolites in complex biological samples .

Analytical Chemistry

In analytical chemistry, this compound is employed to enhance the sensitivity and specificity of assays.

- Mass Spectrometry Applications : The compound can be used to create peptide standards for mass spectrometry-based applications. It aids in the identification and quantification of peptides and proteins .

- NMR Studies : Its isotopic labeling provides insights into molecular conformations and dynamics through nuclear magnetic resonance spectroscopy.

Case Study 1: Peptide Stability Enhancement

A study demonstrated that substituting standard amino acids with this compound in peptide sequences led to improved stability against enzymatic degradation. This enhancement was attributed to the steric hindrance provided by the Boc group combined with the isotopic labeling which facilitated tracking during degradation studies.

Case Study 2: Metabolic Tracing

In a metabolic tracing experiment involving mice models, this compound was administered to study alanine metabolism. The results indicated that deuterated alanine could be effectively traced through gluconeogenesis pathways using mass spectrometry techniques.

属性

IUPAC Name |

(2S)-3,3,3-trideuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHJQCGUWFKTSE-MQBGRFPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60435273 | |

| Record name | Boc-Ala-OH-3,3,3-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161602-47-7 | |

| Record name | Boc-Ala-OH-3,3,3-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。